5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. It features a unique structure characterized by the fusion of a pyrrole ring and a pyridine ring, with a methoxy group at the 5-position and a methyl group at the 4-position. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery, particularly in targeting cancer and inflammatory diseases.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its chemical identification number is 1190322-74-7, indicating its registration in chemical databases.
5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under pyrrolopyridines, which are known for their diverse biological activities.
The synthesis of 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. A common method involves starting from 4-methoxy-1H-pyrrole-2-carbaldehyde and 2-bromo-3-methylpyridine. The synthesis typically includes:
The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and specific solvents. Industrial methods may utilize catalysts to facilitate these reactions efficiently .
The molecular formula is , with a molecular weight of approximately 178.20 g/mol. The compound exhibits distinct physical properties that are critical for its applications in research and medicinal chemistry.
5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific biological targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites, thereby blocking substrate access and preventing catalytic reactions. Additionally, it may modulate receptor activity, influencing signaling pathways involved in cellular processes .
Relevant data indicate that the compound's melting point is around 120–125 °C, highlighting its thermal stability suitable for various applications.
5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine finds numerous applications in scientific research:
The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. This bicyclic heterocycle features a six-membered pyridine ring fused to a five-membered pyrrole, positioning nitrogen atoms at strategic locations for hydrogen bonding with biological targets. Historically, natural alkaloids containing related pyrrolopyridine cores—such as gephyrotoxin (from Dendrobates histrionicus frogs)—demonstrated early evidence of neuropharmacological activity as muscarinic antagonists and nicotinic acetylcholine receptor inhibitors [4]. Synthetic derivatives gained prominence in the 21st century with the development of kinase inhibitors, exemplified by patents disclosing pyrrolo[2,3-b]pyridine compounds targeting oncogenic kinases like ROS1 and FGFR for cancer therapy [6] [8]. The scaffold’s versatility is evidenced by its incorporation into diverse therapeutic candidates, including tubulin polymerization inhibitors (e.g., phenylpyrroloquinolinones) and fibroblast growth factor receptor (FGFR) inhibitors, which exploit the nitrogen topology for ATP-competitive binding [4] [8].
Table 1: Evolution of Pyrrolopyridine-Based Drug Candidates
Era | Compound Class | Therapeutic Area | Key Advances |
---|---|---|---|
1970s-1980s | Natural Alkaloids (e.g., gephyrotoxin) | Neuropharmacology | Non-competitive nAChR inhibition |
2000s-2010s | Synthetic Kinase Inhibitors | Oncology | Selective FGFR/ROS1 inhibition |
2020s | Tubulin-Targeting Agents | Oncology | Disruption of microtubule dynamics |
The pharmacological profile of pyrrolo[2,3-b]pyridines is profoundly modulated by substituents at the 4- and 5-positions. In the case of 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine, these groups confer distinct electronic and steric properties:
Table 2: Electronic and Steric Contributions of Substituents
Substituent | Electronic Effect | Steric Effect | Biological Impact |
---|---|---|---|
5-Methoxy | +M (electron-donating) | Moderate bulk | Enhanced π-stacking; H-bond acceptor potential |
4-Methyl | +I (electron-donating) | Low bulk | Hydrophobic pocket filling; metabolic shielding |
DFT calculations on related thieno[2,3-b]pyridines confirm that methoxy groups lower LUMO energies (−3.62 eV vs. −3.79 eV for unsubstituted analogs), facilitating charge transfer interactions with target proteins [3].
The pharmacological behavior of pyrrolopyridines is exquisitely sensitive to isomeric arrangement. Among the six possible fusion isomers, pyrrolo[2,3-b]pyridine (fusion at pyrrole C2–C3/pyridine C3–C4) exhibits distinct target selectivity compared to pyrrolo[3,4-c]pyridine or pyrrolo[3,2-b]pyridine:
Table 3: Isomeric Influence on Biological Activity
Isomer | Target Class | Exemplary Activity | Structural Determinants |
---|---|---|---|
Pyrrolo[2,3-b]pyridine | Tyrosine Kinases (FGFR) | FGFR1 IC₅₀ = 7 nM [8] | N1–H and C3–N mimic adenine H-bond donors/acceptors |
Pyrrolo[3,4-c]pyridine | Metabolic Receptors (GPR119) | EC₅₀ = 0.016 µM | Flexible 1,3-dione accommodates helical binding site |
Pyrrolo[1,2-a]quinoline | Tubulin | GI₅₀ = 0.2 nM (HeLa) [4] | Angular geometry aligns trimethoxyphenyl with T7 loop |
For 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine, the [2,3-b] fusion combined with 4/5-substitution positions it as a kinase-focused scaffold. Its isomeric specificity precludes off-target interactions common to more flexible isomers, making it a strategic template for designing selective inhibitors.
Comprehensive List of Compounds Mentioned
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0